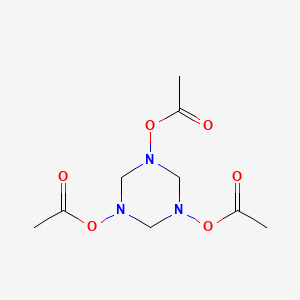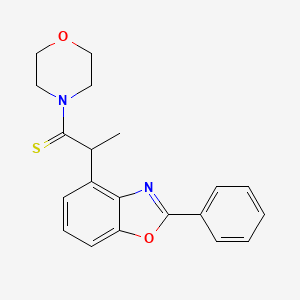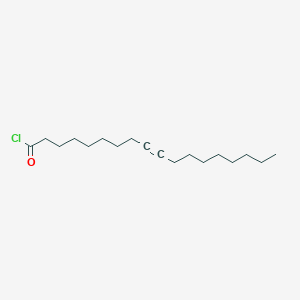
1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- is a derivative of hexahydro-1,3,5-triazine, a class of heterocyclic compounds. These compounds are known for their unique structural properties and versatility in various chemical reactions. The compound is characterized by the presence of three acetyloxy groups attached to the nitrogen atoms of the hexahydro-1,3,5-triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- can be synthesized through the condensation of a primary amine and formaldehyde, followed by acetylation. The general reaction involves:
Condensation Reaction: [ 3 \text{CH}_2\text{O} + 3 \text{RNH}_2 \rightarrow (\text{CH}_2\text{NR})_3 + 3 \text{H}_2\text{O} ] where R is an alkyl or aryl group.
Acetylation Reaction: [ (\text{CH}_2\text{NR})_3 + 3 \text{CH}_3\text{COCl} \rightarrow (\text{CH}_2\text{N(COCH}_3\text{R})_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of 1,3,5-triazine, 1,3,5-tris(acetyloxy)hexahydro- typically involves large-scale condensation and acetylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with various functional groups replacing the acetyloxy groups.
Applications De Recherche Scientifique
1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biocide and antimicrobial agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,3,5-triazine, 1,3,5-tris(acetyloxy)hexahydro- involves its interaction with molecular targets through its functional groups. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial and biocidal effects.
Comparaison Avec Des Composés Similaires
Hexahydro-1,3,5-triazine: The parent compound, known for its flexibility and reactivity.
1,3,5-Triazine-2,4,6-triamine (Melamine): Used in the production of resins and plastics.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Commonly used in swimming pool disinfectants.
Uniqueness: 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- is unique due to its acetyloxy functional groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a biocidal agent make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
58793-61-6 |
|---|---|
Formule moléculaire |
C9H15N3O6 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
(3,5-diacetyloxy-1,3,5-triazinan-1-yl) acetate |
InChI |
InChI=1S/C9H15N3O6/c1-7(13)16-10-4-11(17-8(2)14)6-12(5-10)18-9(3)15/h4-6H2,1-3H3 |
Clé InChI |
SILNUMVUTCCRMY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON1CN(CN(C1)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)


![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)


![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)



![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)

